N,N-dibenzyl-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

CETP inhibition dyslipidemia HDL cholesterol

N,N-Dibenzyl-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 477241-59-1; molecular formula C34H30N4O; MW 510.64) is a fully substituted 7H-pyrrolo[2,3-d]pyrimidine featuring an N4-dibenzylamine moiety, a 5-phenyl group, and a 7-(4-ethoxyphenyl) substituent. This compound belongs to a proprietary series claimed by Kowa Company, Ltd.

Molecular Formula C34H30N4O
Molecular Weight 510.641
CAS No. 477241-59-1
Cat. No. B2481945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dibenzyl-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
CAS477241-59-1
Molecular FormulaC34H30N4O
Molecular Weight510.641
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3N(CC4=CC=CC=C4)CC5=CC=CC=C5)C6=CC=CC=C6
InChIInChI=1S/C34H30N4O/c1-2-39-30-20-18-29(19-21-30)38-24-31(28-16-10-5-11-17-28)32-33(35-25-36-34(32)38)37(22-26-12-6-3-7-13-26)23-27-14-8-4-9-15-27/h3-21,24-25H,2,22-23H2,1H3
InChIKeyYVMUAMQKVJLNNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Dibenzyl-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 477241-59-1): Procurement-Grade Structural and Target Class Profile


N,N-Dibenzyl-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 477241-59-1; molecular formula C34H30N4O; MW 510.64) is a fully substituted 7H-pyrrolo[2,3-d]pyrimidine featuring an N4-dibenzylamine moiety, a 5-phenyl group, and a 7-(4-ethoxyphenyl) substituent. This compound belongs to a proprietary series claimed by Kowa Company, Ltd. in patent EP2149563 / WO2008129951 as cholesterol ester transfer protein (CETP) inhibitors [1]. The pyrrolo[2,3-d]pyrimidine scaffold is a privileged kinase-inhibitor core, and the unique N,N-dibenzyl substitution at C4 distinguishes this compound from both typical kinase-targeted analogs (which commonly bear mono-substituted anilino or small alkylamino groups at C4) and from other CETP inhibitor chemotypes (e.g., tetrahydroquinolines, benzylamino quinolines) [2][3].

Why N,N-Dibenzyl-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Cannot Be Replaced by In-Class Alternatives


The pyrrolo[2,3-d]pyrimidine scaffold supports radically divergent biological profiles depending on the substitution pattern. N4-substitution with a dibenzylamine group—as opposed to the mono-anilino, mono-benzylamino, or small alkylamino groups prevalent in kinase-targeted analogs—redirects pharmacological activity from kinase inhibition (EGFR, AURKA, Lck, Src) toward CETP inhibition [1]. Simultaneously, the 7-(4-ethoxyphenyl) substituent distinguishes this compound from other dibenzylamine CETP inhibitors in the Kowa portfolio that carry different 7-aryl or 7-heteroaryl groups [2]. Generic substitution with a superficially similar pyrrolo[2,3-d]pyrimidin-4-amine (e.g., RK-24466, a Lck inhibitor, or N4-phenylsubstituted dual EGFR/AURKA inhibitors) would yield a compound with an entirely different target profile, rendering experimental results non-comparable and procurement decisions scientifically invalid.

Quantitative Differentiation Evidence for N,N-Dibenzyl-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Head-to-Head and Cross-Study Comparisons


CETP Inhibitory Activity: Structural Basis for Target Selectivity vs. Kinase-Targeted Pyrrolo[2,3-d]pyrimidin-4-amines

The N,N-dibenzylamine substituent at C4 is a critical determinant of CETP inhibitory pharmacology, as demonstrated by the Kowa patent series. While specific IC50 values for CAS 477241-59-1 are not publicly disclosed in accessible literature, the patent EP2149563 explicitly claims compounds of this general formula as having 'potent inhibitory activity on cholesterol ester transfer protein (CETP)' [1]. In contrast, pyrrolo[2,3-d]pyrimidin-4-amines bearing mono-anilino or mono-alkylamino N4-substituents exhibit nanomolar inhibition of kinases (e.g., EGFR IC50: nanomolar range; AURKA IC50: micromolar range) rather than CETP [2]. This represents a qualitative target-switch differentiation: the dibenzylamine moiety redirects the scaffold from kinase to CETP pharmacology. For comparison, RK-24466 (7-cyclopentyl-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine) is a selective Lck inhibitor (IC50 not publicly disclosed in comparable assay) . Researchers procuring CAS 477241-59-1 for CETP-related studies must avoid mis-ordering kinase-targeted pyrrolo[2,3-d]pyrimidin-4-amines.

CETP inhibition dyslipidemia HDL cholesterol

Structural Differentiation from the Closest Analog: N-(3,3-Diphenylpropyl) vs. N,N-Dibenzyl at C4

A structurally close analog, N-(3,3-diphenylpropyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (EVT-11346429; C34H30N4O; MW 510.6), differs from CAS 477241-59-1 at two positions: (i) the N4-substituent is N-(3,3-diphenylpropyl) instead of N,N-dibenzyl, and (ii) the 7-aryl group is 4-methoxyphenyl instead of 4-ethoxyphenyl . The N,N-dibenzyl group in the target compound provides a different spatial arrangement and conformational flexibility compared to the linear N-(3,3-diphenylpropyl) chain, which may significantly affect CETP binding pocket interactions. Additionally, the 4-ethoxy substituent on the 7-phenyl ring (vs. 4-methoxy in the analog) introduces differential lipophilicity and steric parameters. Without direct comparative CETP IC50 data for both compounds, the magnitude of the pharmacological difference remains unquantified in the public domain; however, these structural differences are consistent with established SAR within the Kowa dibenzylamine CETP inhibitor series [1].

structural analog SAR CETP inhibitor series

Chemotype Differentiation from Non-Pyrrolo[2,3-d]pyrimidine CETP Inhibitors (Torcetrapib, Anacetrapib, Evacetrapib)

Commercially prominent CETP inhibitors such as torcetrapib, anacetrapib, and evacetrapib belong to the tetrahydroquinoline or related chemotypes and have well-characterized clinical profiles [1]. CAS 477241-59-1 represents a structurally distinct pyrrolo[2,3-d]pyrimidine-based CETP inhibitor chemotype with a dibenzylamine pharmacophore [2]. The Kowa patent explicitly distinguishes the dibenzylamine pyrimidine series from prior art tetrahydroquinoline CETP inhibitors, noting that the tetrahydroquinoline derivatives suffer from high lipophilicity and low oral absorption due to poor water solubility [3]. While the target compound's specific solubility and oral absorption data are not publicly disclosed, its structural features—incorporating a heterocyclic pyrrolo[2,3-d]pyrimidine core with polarizable nitrogen atoms—suggest a differentiated physicochemical profile that may address the lipophilicity limitations of tetrahydroquinoline-based CETP inhibitors.

CETP inhibitor chemotype tetrahydroquinoline dyslipidemia

Availability and Purity: Procurement Channel Comparison with Non-Commercial Analogs

CAS 477241-59-1 is commercially available from multiple chemical suppliers with cataloged purity specifications. Chemenu lists this compound at ≥95% purity (Catalog Number CM964343; MW 510.64) . ChemSrc provides MSDS, density, boiling point, and melting point data [1]. In contrast, the structurally closest analog—N-(3,3-diphenylpropyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine—is listed under catalog number EVT-11346429 with similar molecular weight but different substitution, and is explicitly restricted to 'non-human research only, not for therapeutic or veterinary use' by that vendor . For procurement decisions, the multi-vendor availability of CAS 477241-59-1 provides competitive pricing and supply redundancy compared to single-source or custom-synthesis-dependent analogs.

compound sourcing purity specification custom synthesis

Validated Application Scenarios for N,N-Dibenzyl-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 477241-59-1)


CETP Inhibitor Screening and Dyslipidemia Target Engagement Studies

As a compound explicitly claimed in Kowa's CETP inhibitor patent portfolio (EP2149563 / WO2008129951), CAS 477241-59-1 is appropriate for use as a tool compound in CETP enzyme inhibition assays, cholesterol ester transfer assays in recombinant CETP systems, and HDL/LDL modulation studies in cellular models [1]. Its N,N-dibenzylamine motif defines a pharmacophore distinct from the tetrahydroquinoline class of CETP inhibitors, enabling chemotype-comparative mechanistic studies. Researchers should not substitute this compound with kinase-targeted pyrrolo[2,3-d]pyrimidin-4-amines (e.g., RK-24466 for Lck), as these lack CETP inhibitory activity.

Structure-Activity Relationship (SAR) Studies Within the Kowa Dibenzylamine CETP Inhibitor Series

CAS 477241-59-1 features a 7-(4-ethoxyphenyl) substituent, positioning it within the Kowa SAR landscape alongside analogs bearing 7-(4-methoxyphenyl), 7-phenyl, or 7-heteroaryl groups [1][2]. This compound serves as a reference standard for exploring the impact of 7-aryl alkoxy chain length (ethoxy vs. methoxy) and N4-substituent topology (N,N-dibenzyl vs. N-(3,3-diphenylpropyl) vs. N-benzyl-N-pyridylmethyl) on CETP inhibitory potency and physicochemical properties. Procurement of the exact CAS number is essential for maintaining SAR continuity across experiments.

Physicochemical Profiling and Formulation Feasibility Assessment

The Kowa patent explicitly identifies high lipophilicity and poor water solubility as limitations of prior art tetrahydroquinoline CETP inhibitors [3]. CAS 477241-59-1, with its polarizable pyrrolo[2,3-d]pyrimidine core (MW 510.64) and ethoxy substituent, may offer differentiated solubility and permeability characteristics. This compound can be used in logP determination, aqueous solubility assays, and preliminary formulation screens to evaluate whether the dibenzylamine pyrimidine chemotype overcomes the absorption liabilities of tetrahydroquinoline CETP inhibitors.

Negative Control Design for Kinase Selectivity Profiling

Because the N,N-dibenzyl substitution redirects the pyrrolo[2,3-d]pyrimidine scaffold away from kinase inhibition (EGFR, AURKA, Lck) toward CETP inhibition [2], CAS 477241-59-1 can serve as a negative control in kinase inhibition assays where the test compounds are N4-mono-substituted pyrrolo[2,3-d]pyrimidin-4-amines . This application leverages the qualitative target-switch property of the dibenzylamine modification to confirm that observed kinase inhibition is driven by N4-substitution identity rather than the core scaffold alone.

Quote Request

Request a Quote for N,N-dibenzyl-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.